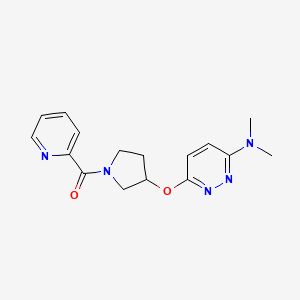

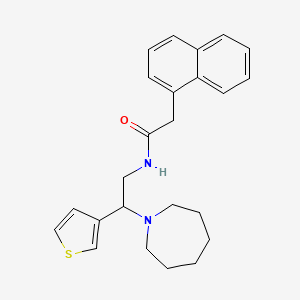

![molecular formula C13H19NO2 B2809345 N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide CAS No. 2305424-90-0](/img/structure/B2809345.png)

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide, also known as OTUDA, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential biological applications. OTUDA is a bicyclic amide that contains a tricyclic core structure and an enamide functional group. The synthesis of OTUDA has been challenging, but recent advancements in organic chemistry have enabled its production in sufficient quantities for research purposes.

Mechanism of Action

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide's mechanism of action is based on its ability to inhibit the activity of USP14. USP14 is a deubiquitinase enzyme that removes ubiquitin molecules from proteins, thereby preventing their degradation by the UPS. N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide binds to the active site of USP14 and prevents it from interacting with ubiquitin molecules. This leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the UPS.

Biochemical and Physiological Effects:

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide's inhibition of USP14 has several biochemical and physiological effects. In cell culture experiments, N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide has been shown to induce the degradation of misfolded proteins and reduce their toxic effects. In animal models, N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide has been shown to improve motor function and reduce the accumulation of misfolded proteins in the brain. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide in lab experiments is its specificity for USP14. N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide does not inhibit other deubiquitinase enzymes, which allows for the selective targeting of USP14. However, N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide's synthesis is complex and challenging, which limits its availability and use in lab experiments. Additionally, N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide's effects on other biological pathways and potential toxicity need to be further investigated.

Future Directions

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide's potential as a chemical probe for studying the UPS and treating neurodegenerative diseases has generated significant interest in the scientific community. Future research directions for N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide include the development of more efficient synthesis methods, the identification of other biological pathways affected by N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide, and the evaluation of its potential toxicity in vivo. Additionally, N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide's structural features can be used as a template for the development of other chemical probes with similar properties.

Synthesis Methods

The synthesis of N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide is a complex process that involves several steps. The first step involves the preparation of the tricyclic core structure, which is achieved by a Diels-Alder reaction between a cyclopentadiene and a maleic anhydride derivative. The resulting adduct is then subjected to a series of chemical transformations, including an amide coupling reaction and a Wittig reaction, to introduce the enamide functional group. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential biological applications. One of the most promising applications of N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide is as a chemical probe to study the function of the ubiquitin-proteasome system (UPS), which is a critical pathway for protein degradation in cells. N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide has been shown to inhibit the activity of a specific deubiquitinase enzyme, USP14, which is involved in the regulation of the UPS. By inhibiting USP14, N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide can induce the degradation of misfolded proteins and potentially treat neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name |

N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-12(15)14-11-4-3-6-13-9(5-7-16-13)8-10(11)13/h2,9-11H,1,3-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROHDPXEUNKNGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCC23C1CC2CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

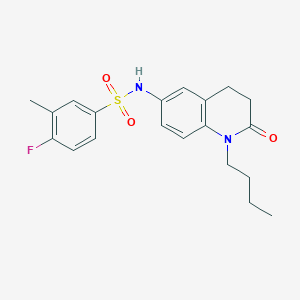

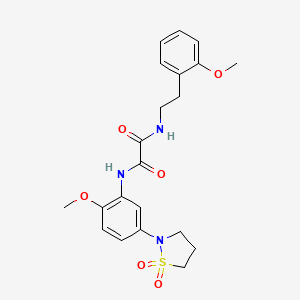

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)

![5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B2809276.png)

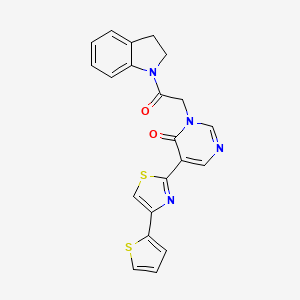

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)

![3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2809280.png)

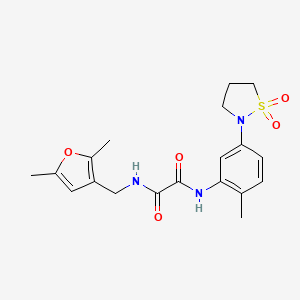

![4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2809282.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)

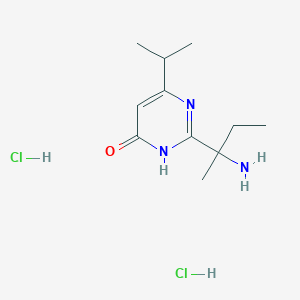

![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)